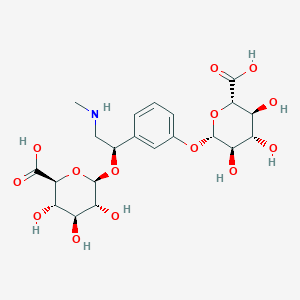
Phenylephrine 2-O-3'-O-Diglucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylephrine 2-O-3’-O-Diglucuronide is a biochemical compound with the molecular formula C21H29NO14 and a molecular weight of 519.45 . It is primarily used in proteomics research . This compound is a derivative of phenylephrine, a well-known alpha-1 adrenergic receptor agonist.
准备方法
The preparation of Phenylephrine 2-O-3’-O-Diglucuronide involves synthetic routes that typically include the glucuronidation of phenylephrine. The reaction conditions for this synthesis are not widely documented in public sources, but it generally involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
化学反应分析
Phenylephrine 2-O-3’-O-Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Pharmacological Applications
Phenylephrine is primarily known for its role in managing conditions related to vasodilation and hypotension. Its metabolite, Phenylephrine 2-O-3'-O-Diglucuronide, plays a significant role in understanding the pharmacokinetics of phenylephrine.
Clinical Uses
- Hypotension Management : Administered intravenously to treat hypotension during anesthesia or septic shock.
- Ocular Applications : Used in ophthalmic solutions to induce mydriasis for retinal examination.
- Nasal Congestion Relief : Available in various formulations for treating nasal congestion, although recent studies suggest limited efficacy compared to alternatives like pseudoephedrine .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its therapeutic use.
Toxicity Assessments
Studies conducted by the National Toxicology Program have evaluated the toxicity of phenylephrine and its metabolites in animal models. Key findings include:
- No significant toxic effects at lower doses (up to 2000 ppm).
- Increased mortality observed at higher doses (10,000 ppm) along with some organ-specific inflammatory responses .
Metabolic Pathways
Phenylephrine undergoes extensive metabolism, primarily through sulfation and glucuronidation, which affects its pharmacological activity.
Glucuronidation Process
The conversion of phenylephrine to this compound involves UDP-glucuronosyltransferases (UGTs). This metabolic pathway is essential for enhancing the compound's solubility and facilitating renal excretion.
Efficacy in Clinical Settings
A randomized controlled trial evaluated the efficacy of phenylephrine in treating nasal congestion compared to placebo and pseudoephedrine. The results indicated that phenylephrine did not significantly improve nasal congestion scores compared to placebo, highlighting the need for further investigation into its clinical effectiveness .
Long-term Safety Studies
Long-term studies focusing on the chronic administration of phenylephrine revealed no significant increase in neoplasia among treated subjects, suggesting a favorable long-term safety profile when used within recommended dosages .
Comparative Data Table
| Application Area | Phenylephrine Use | This compound Role |
|---|---|---|
| Hypotension Treatment | IV administration | Metabolite influencing pharmacokinetics |
| Ocular Procedures | Mydriatic agent | Stability in ocular formulations |
| Nasal Congestion | OTC decongestant | Limited efficacy compared to alternatives |
| Toxicology | Safety assessments | Evaluates long-term effects |
作用机制
The mechanism of action of Phenylephrine 2-O-3’-O-Diglucuronide involves its interaction with alpha-1 adrenergic receptors, similar to phenylephrine. This interaction leads to vasoconstriction and an increase in blood pressure . The glucuronidation of phenylephrine may alter its pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety profile.
相似化合物的比较
Phenylephrine 2-O-3’-O-Diglucuronide can be compared with other phenylephrine derivatives, such as:
Phenylephrine: The parent compound, used as a decongestant and vasoconstrictor.
Phenylephrine 3-O-Glucuronide: Another glucuronidated derivative with similar applications.
Phenylephrine 4-O-Glucuronide: A derivative with potential differences in pharmacokinetics and pharmacodynamics.
The uniqueness of Phenylephrine 2-O-3’-O-Diglucuronide lies in its specific glucuronidation pattern, which may influence its biological activity and metabolism .
属性
分子式 |
C21H29NO14 |
|---|---|
分子量 |
519.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[3-[(1R)-1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H29NO14/c1-22-6-9(34-21-15(28)11(24)13(26)17(36-21)19(31)32)7-3-2-4-8(5-7)33-20-14(27)10(23)12(25)16(35-20)18(29)30/h2-5,9-17,20-28H,6H2,1H3,(H,29,30)(H,31,32)/t9-,10-,11-,12-,13-,14+,15+,16-,17-,20+,21+/m0/s1 |
InChI 键 |
VDQQBBUYOKHAOY-GYSDEIIGSA-N |
手性 SMILES |
CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















